

comparative study of ortho, meta, and para toyl isonicotinic acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(M-tolyl)isonicotinic acid*

Cat. No.: *B187396*

[Get Quote](#)

A Comparative Analysis of Ortho-, Meta-, and Para-Tolyl Isonicotinic Acids

This guide presents a comparative study of the ortho-, meta-, and para-isomers of toyl isonicotinic acid. Aimed at researchers, scientists, and professionals in drug development, this document provides a detailed comparison of their structural and physicochemical properties, alongside generalized experimental protocols for their synthesis and characterization. Due to the limited availability of direct experimental data for these specific isomers, this guide combines available computational data with theoretical predictions based on established chemical principles.

Structural Comparison

The fundamental difference between the three isomers lies in the position of the methyl group on the toyl substituent relative to the point of attachment to the isonicotinic acid ring. This seemingly minor structural variation can significantly influence the molecule's overall shape, electronic distribution, and steric environment, thereby affecting its physical, chemical, and biological properties.

Ortho-Tolyl Isonicotinic Acid

ortho

Meta-Tolyl Isonicotinic Acid

meta

Para-Tolyl Isonicotinic Acid

para

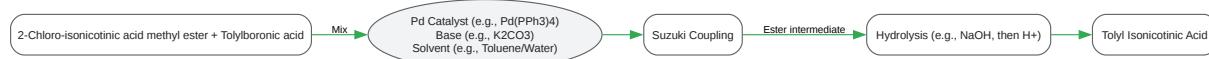
[Click to download full resolution via product page](#)

Figure 1: Structures of ortho-, meta-, and para-tolyl isonicotinic acid.

Physicochemical Properties

A direct experimental comparison of the physicochemical properties of the three tolyl isonicotinic acid isomers is challenging due to the scarcity of published data. However, computational predictions and the known properties of the parent compound, isonicotinic acid, can provide valuable insights.

Property	Ortho-Tolyl Isonicotinic Acid	Meta-Tolyl Isonicotinic Acid	Para-Tolyl Isonicotinic Acid	Isonicotinic Acid (Reference)
CAS Number	883528-31-2[1]	100004-94-2	1226205-64-6	55-22-1[2]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	C ₁₃ H ₁₁ NO ₂	C ₁₃ H ₁₁ NO ₂	C ₆ H ₅ NO ₂ [2]
Molecular Weight	213.23 g/mol [1]	213.23 g/mol	213.23 g/mol	123.11 g/mol [2]
Melting Point	Data not available	Data not available	Data not available	≥300 °C[3][4]
pKa	Data not available	Data not available	Data not available	4.96 (at 25°C)[2]
Water Solubility	Data not available	Data not available	Data not available	5.2 g/L (at 20°C) [3]
Topological Polar Surface Area (TPSA)	50.19 Å ² [1]	50.19 Å ²	50.19 Å ²	50.19 Å ²
LogP (predicted)	2.755[1]	2.755	2.755	0.7
Hydrogen Bond Donors	1[1]	1	1	1
Hydrogen Bond Acceptors	2[1]	2	2	2


Discussion of Properties:

- **Acidity (pKa):** The position of the electron-donating methyl group on the toyl ring is expected to influence the acidity of the carboxylic acid group. The para and ortho positions allow for resonance and inductive effects that can increase electron density on the pyridine ring, which would be expected to slightly decrease the acidity (increase the pKa) compared to the parent isonicotinic acid. The meta isomer's methyl group will primarily exert an inductive effect, leading to a smaller change in pKa. The ortho isomer may also experience steric hindrance that could affect the solvation of the carboxylate anion, potentially influencing its pKa.
- **Solubility:** The introduction of the toyl group increases the lipophilicity of the molecule, as indicated by the higher predicted LogP values compared to isonicotinic acid. This suggests that the toyl isomers will be less soluble in water than the parent compound. The subtle differences in polarity and crystal packing between the three isomers would likely lead to minor variations in their aqueous and organic solvent solubilities.
- **Melting Point:** The melting point is influenced by the efficiency of crystal lattice packing. The more symmetrical para isomer would be expected to pack more efficiently and thus have a higher melting point compared to the less symmetrical ortho and meta isomers.

Experimental Protocols

General Synthesis via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of 2-aryl-isonicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halogenated isonicotinic acid derivative with an appropriate tolylboronic acid in the presence of a palladium catalyst.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis of tolyl isonicotinic acids.

Materials:

- 2-Chloro-isonicotinic acid methyl ester
- Ortho-, meta-, or para-tolylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a round-bottom flask, add 2-chloro-isonicotinic acid methyl ester (1.0 eq.), the corresponding tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
- Add a 2:1 mixture of toluene and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture.
- Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.

- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude methyl tolyl-isonicotinate.
- To the crude ester, add a solution of sodium hydroxide (2.0 eq.) in a 1:1 mixture of ethanol and water.
- Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Acidify the remaining aqueous solution to pH 3-4 with hydrochloric acid to precipitate the tolyl isonicotinic acid.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
- Expected ¹H NMR Features:
 - Ortho-isomer: Complex aromatic signals due to the proximity of the tolyl and pyridine rings. A distinct singlet for the methyl group.
 - Meta-isomer: Aromatic signals with coupling patterns characteristic of 1,3-disubstitution on the tolyl ring. A singlet for the methyl group.

- Para-isomer: Two doublets in the aromatic region for the tolyl protons, indicative of 1,4-disubstitution. A singlet for the methyl group.
- All isomers will show characteristic signals for the pyridine ring protons.
- Expected ^{13}C NMR Features: The number and chemical shifts of the aromatic carbon signals will differ for each isomer, reflecting the different symmetry and electronic environments. The methyl carbon will appear around 20-25 ppm.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR accessory.
- Expected Features:
 - A broad O-H stretching band in the region of 2500-3300 cm^{-1} characteristic of a carboxylic acid.
 - A strong C=O stretching band around 1700-1725 cm^{-1} .
 - C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm^{-1} .
 - C=C and C=N stretching vibrations in the 1400-1600 cm^{-1} region.
 - Out-of-plane C-H bending vibrations in the 700-900 cm^{-1} region, which can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) is a suitable method.
- Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$, confirming the molecular weight of 213.23 g/mol .

Conclusion

While a comprehensive comparative guide based on extensive experimental data for ortho-, meta-, and para-tolyl isonicotinic acids is currently limited by the available literature, this document provides a foundational understanding of their structural differences and predicted physicochemical properties. The provided generalized synthesis and characterization protocols offer a practical starting point for researchers interested in working with these compounds. Further experimental investigation is necessary to fully elucidate and compare the properties and potential applications of these isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Isonicotinic Acid [drugfuture.com]
- 3. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 4. Isonicotinic acid 0.99 Pyridine-4-carboxylic acid [sigmaaldrich.com]
- To cite this document: BenchChem. [comparative study of ortho, meta, and para tolyl isonicotinic acids]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187396#comparative-study-of-ortho-meta-and-para-tolyl-isonicotinic-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com